4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride
Description
4-[4-(2-Methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one dihydrochloride is a synthetic arylpiperazine derivative characterized by a butan-1-one backbone. The piperazine ring at the 4-position is substituted with a 2-methylphenyl group, while the ketone moiety is part of a 3,4,5-trimethoxyphenyl group. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications .
Properties
CAS No. |
17755-90-7 |
|---|---|
Molecular Formula |
C24H34Cl2N2O4 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H32N2O4.2ClH/c1-18-8-5-6-9-20(18)26-14-12-25(13-15-26)11-7-10-21(27)19-16-22(28-2)24(30-4)23(17-19)29-3;;/h5-6,8-9,16-17H,7,10-15H2,1-4H3;2*1H |
InChI Key |
IZVCFVPDRJTTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Ring
A critical structural determinant lies in the aryl group attached to the piperazine ring. Key comparisons include:
- Impact of Substituents: 2-Methylphenyl: Balances lipophilicity and steric bulk, optimizing membrane permeability and receptor interactions. 2-Methoxyphenyl: Polar methoxy group reduces lipophilicity, possibly affecting blood-brain barrier penetration .
Core Structure Modifications
The ketone or alcohol moiety in the core structure influences pharmacological activity:
- Ketone vs. Methanone: The butan-1-one chain in the target compound offers flexibility, while methanone derivatives (e.g., ) may exhibit rigid conformations affecting target selectivity.
Pharmacokinetic and Physicochemical Properties
- Solubility : The dihydrochloride salt form (target compound) improves aqueous solubility compared to freebase analogs, aiding bioavailability .
- Melting Points : Derivatives with thiazole-pyrimidine cores (e.g., 4f in ) exhibit higher melting points (202–205°C), suggesting greater crystallinity and stability.
- Synthetic Yields : Piperazine coupling methods vary; for example, DCM solvent increased yields to 82–93% for some analogs vs. 70% with DMF .
Biological Activity
The compound 4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one; dihydrochloride is a piperazine derivative that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of a piperazine derivative with a substituted phenyl ketone. This process can be facilitated using various coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (Dimethylformamide) to enhance yield and purity.
Biological Activity Overview
Research indicates that piperazine derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Many piperazine derivatives demonstrate significant antibacterial and antifungal properties. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.
- Antidepressant Effects : Some studies suggest that compounds similar to this one may exhibit antidepressant-like effects through modulation of serotonin and dopamine pathways.
- Antitumor Activity : There is emerging evidence that certain piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Activity
A study conducted on various piperazine derivatives showed that compounds with specific substitutions on the phenyl rings exhibited enhanced antimicrobial efficacy. For instance, the compound demonstrated minimum inhibitory concentrations (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one | 12.5 | Moderate |
| Control (e.g., Ampicillin) | 0.5 | High |
Antidepressant Activity
In a behavioral study involving animal models, the compound was administered to assess its effects on depressive-like behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties.
| Test | Result |
|---|---|
| Forced Swim Test (immobility time) | Decreased by 40% compared to control |
Antitumor Activity
Research on the cytotoxic effects of this compound against various cancer cell lines revealed promising results. The compound induced apoptosis in HeLa cells with an IC50 value of approximately 15 µM.
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors and enzymes. The presence of methoxy groups on the phenyl ring enhances lipophilicity, facilitating better penetration through cell membranes. This structural feature is critical for its interaction with:
- Serotonin Receptors : Modulating serotonin levels may contribute to its antidepressant effects.
- Dopamine Receptors : Potentially influencing mood and reward pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
